molecular formula C16H13F2N3O B1678697 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol CAS No. 76674-14-1

1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol

Cat. No.: B1678697
CAS No.: 76674-14-1
M. Wt: 301.29 g/mol
InChI Key: OGZYWIZILQBEJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,2,4-triazole with alpha,alpha-bis(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous substances. By inhibiting these enzymes, the compound can exert its antifungal, antibacterial, and anticancer effects .

Comparison with Similar Compounds

1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-:

    1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-:

    1H-1,2,4-Triazole-1-ethanol, beta-([1,1’-biphenyl]-4-yloxy)-alpha-(1,1-dimethylethyl)-:

The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound for various scientific research applications.

Properties

CAS No.

76674-14-1

Molecular Formula

C16H13F2N3O

Molecular Weight

301.29 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol

InChI

InChI=1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2

InChI Key

OGZYWIZILQBEJI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F

Appearance

Solid powder

76674-14-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
R 151885
R-151885
R151885

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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